1,2-Ditricosanoyl-sn-glycero-3-phosphocholine
Overview
Description
1,2-Ditricosanoyl-sn-glycero-3-phosphocholine is a phospholipid compound with the chemical formula C54H108NO8P and a molecular weight of 930.41 g/mol . It is a type of phosphatidylcholine, which is a major component of biological membranes. This compound is characterized by having two tricosanoyl (23:0) fatty acid chains attached to the glycerol backbone at the sn-1 and sn-2 positions, and a phosphocholine group at the sn-3 position .
Mechanism of Action
Target of Action
1,2-Ditricosanoyl-sn-glycero-3-phosphocholine is a phospholipid with an alkyl chain comprising 23 carbons . It is primarily used in the preparation of unilamellar liposomes to study its interaction with single-strand phosphorothioate oligonucleotides . Therefore, its primary targets are these oligonucleotides.
Mode of Action
The compound interacts with its targets by forming stable bilayers and vesicles . This unique chemical property allows it to encapsulate and deliver drugs to specific targets within the body .
Pharmacokinetics
As a component of liposome formulations, it can enhance the solubility and bioavailability of drugs .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of stable bilayers and vesicles, which can encapsulate and deliver drugs to specific targets within the body .
Biochemical Analysis
Biochemical Properties
1,2-Ditricosanoyl-sn-glycero-3-phosphocholine plays a significant role in biochemical reactions. It is primarily used to prepare nanoparticles and nanocapsules . It can form stable lipid encapsulations, which are used in drug delivery systems and biomedical research fields . The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the search results.
Cellular Effects
It is known that it forms stable lipid encapsulations, which are used in drug delivery systems . This suggests that it may have significant effects on various types of cells and cellular processes, particularly in the context of drug delivery.
Molecular Mechanism
Its ability to form stable lipid encapsulations suggests that it may interact with biomolecules in a way that facilitates the delivery of drugs to specific targets within the body .
Preparation Methods
The synthesis of 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine involves several steps, including selective esterification, phosphorylation, and deprotection reactions . The general synthetic route includes:
Selective Esterification: The glycerol backbone is esterified with tricosanoic acid to form the diester.
Phosphorylation: The diester is then phosphorylated to introduce the phosphocholine group.
Deprotection: Any protecting groups used during the synthesis are removed to yield the final product.
Industrial production methods typically involve large-scale chemical synthesis using similar steps but optimized for higher yield and purity .
Chemical Reactions Analysis
1,2-Ditricosanoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the fatty acid chains, leading to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can target the phosphocholine group, potentially altering its charge and reactivity.
Substitution: The phosphocholine group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Ditricosanoyl-sn-glycero-3-phosphocholine has several scientific research applications:
Comparison with Similar Compounds
1,2-Ditricosanoyl-sn-glycero-3-phosphocholine can be compared with other similar phosphatidylcholine compounds, such as:
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC): This compound has shorter fatty acid chains (18:0) compared to the tricosanoyl chains in this compound.
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): This compound contains unsaturated fatty acid chains (18:1) which affect its fluidity and phase behavior differently.
The uniqueness of this compound lies in its long, saturated fatty acid chains, which confer distinct physical properties and applications in various fields .
Properties
IUPAC Name |
[(2R)-2,3-di(tricosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H108NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-53(56)60-50-52(51-62-64(58,59)61-49-48-55(3,4)5)63-54(57)47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h52H,6-51H2,1-5H3/t52-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMMADXONKETMF-OIVUAWODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H108NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149965 | |
Record name | 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
930.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112241-60-8 | |
Record name | 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112241608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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